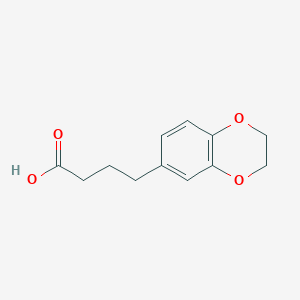

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

Description

Properties

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c13-12(14)3-1-2-9-4-5-10-11(8-9)16-7-6-15-10/h4-5,8H,1-3,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCRXHHGVUYVTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379671 | |

| Record name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14939-93-6 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14939-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid , a molecule of significant interest in medicinal chemistry and drug discovery. With full editorial control, this document is structured to deliver not just data, but a deeper understanding of the compound's synthesis, properties, and potential applications, grounded in established scientific principles.

Core Identity and Physicochemical Profile

Chemical Abstract Service (CAS) Number: 14939-93-6

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid is a carboxylic acid derivative featuring a 1,4-benzodioxan moiety. This heterocyclic scaffold is a common feature in a variety of pharmacologically active compounds, suggesting a potential for this molecule in drug development.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₄ | |

| Molecular Weight | 222.24 g/mol | |

| Melting Point | 76 °C | |

| Boiling Point | 379.7 °C at 760 mmHg | |

| Density | 1.242 g/cm³ |

Plausible Synthetic Pathway and Experimental Protocol

While a direct, peer-reviewed synthesis for 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid is not extensively documented in readily available literature, a highly plausible and efficient two-step synthetic route can be proposed based on established organic chemistry principles. This pathway involves a Friedel-Crafts acylation followed by a Clemmensen reduction.

Diagram 1: Proposed Synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

Caption: A plausible two-step synthesis of the target compound.

Step 1: Friedel-Crafts Acylation to Synthesize the Keto-Acid Precursor

The initial step involves the acylation of 1,4-benzodioxan with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction introduces the four-carbon chain to the aromatic ring of the benzodioxan.

Experimental Protocol: Synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 1,4-benzodioxan and a suitable solvent (e.g., nitrobenzene or dichloromethane).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions while stirring.

-

Reagent Addition: Dissolve succinic anhydride in the same solvent and add it dropwise to the reaction mixture.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Step 2: Clemmensen Reduction of the Keto-Acid

The second step is the reduction of the ketone group in the intermediate to a methylene group. The Clemmensen reduction, which utilizes zinc amalgam and concentrated hydrochloric acid, is a classic and effective method for this transformation, particularly for aryl-alkyl ketones.[1][2][3]

Experimental Protocol: Synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

-

Preparation of Zinc Amalgam: Prepare zinc amalgam by stirring mossy zinc with a dilute solution of mercuric chloride.

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place the prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.

-

Addition of Substrate: Add the keto-acid, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid, to the flask.

-

Reaction and Reflux: Heat the mixture to a vigorous reflux. Periodically add more concentrated hydrochloric acid during the reflux period.

-

Reaction Completion: Continue the reflux for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene.

-

Purification: Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

Potential Applications in Drug Discovery and Development

The 1,4-benzodioxan scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. A significant number of these compounds are known to interact with adrenergic receptors.

The 1,4-Benzodioxan Scaffold and Adrenergic Receptor Antagonism

Many derivatives of 1,4-benzodioxan have been synthesized and evaluated for their ability to block alpha-adrenergic receptors.[4][5][6] These receptors are involved in the regulation of blood pressure and smooth muscle contraction. Alpha-1 adrenergic receptor antagonists are used clinically to treat hypertension and benign prostatic hyperplasia.[7]

Diagram 2: Role of Alpha-1 Adrenergic Blockers

Caption: Mechanism of action for alpha-1 adrenergic antagonists.

Given the structural similarity of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid to known alpha-adrenergic antagonists, it represents a valuable candidate for screening and further development in this therapeutic area. The butanoic acid side chain offers a point for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Proposed Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A robust analytical method is crucial for assessing the purity and stability of the synthesized compound. A reverse-phase HPLC method is proposed for the analysis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid.

Table 2: Proposed HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with a small percentage of an acidifier (e.g., 0.1% formic acid or phosphoric acid) |

| Gradient | A gradient elution from a lower to a higher concentration of acetonitrile may be optimal. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (to be determined by UV-Vis spectroscopy, likely around 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25-30 °C |

Protocol for Method Development and Validation:

-

Solubility and Wavelength Selection: Determine the solubility of the compound in various mobile phase compositions. Obtain a UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax) for detection.

-

Method Optimization: Systematically vary the mobile phase composition and gradient to achieve optimal separation of the main peak from any impurities or starting materials.

-

Validation: Validate the developed method according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Conclusion and Future Directions

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid is a compound with a strong foundation for further investigation in the field of drug discovery. The plausible and scalable synthetic route outlined in this guide provides a clear path for its preparation. The well-established pharmacological relevance of the 1,4-benzodioxan scaffold, particularly in the context of adrenergic receptor modulation, positions this molecule as a promising candidate for screening in cardiovascular and urological therapeutic areas. Future research should focus on the actual synthesis and characterization of this compound, followed by a thorough evaluation of its biological activity to unlock its full therapeutic potential.

References

- Clemmensen, E. Ber. Dtsch. Chem. Ges.1913, 46, 1837–1843.

- Martin, E. L. Org. React.1942, 1, 155–209.

- Vedejs, E. Org. React.1975, 22, 401–422.

-

PubChem. 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid. [Link]

-

Organic Reactions. The Clemmensen Reduction. [Link]

-

PubMed. Synthesis and Pharmacological Activity of Some 2,3-dihydro-1,4-benzodioxin and 1,3-benzodioxol Derivatives, as Cyclic Analogs of Isoxsuprine. [Link]

-

PubMed. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. [Link]

-

PubMed. Conformational Properties of Benzodioxan Derivatives With Alpha-Adrenergic Blocking Activity. [Link]

-

NIH. Alpha-1 Adrenergic Receptor Antagonists. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

Wikipedia. Clemmensen reduction. [Link]

-

Organic Chemistry Portal. Clemmensen Reduction. [Link]

- Name Reactions in Organic Synthesis. Clemmensen Reduction.

-

YouTube. Alpha-1 adrenergic blockers: Nursing Pharmacology. [Link]

Sources

- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 2. Clemmensen Reduction (Chapter 30) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. organicreactions.org [organicreactions.org]

- 4. Synthesis and pharmacological activity of some 2,3-dihydro-1,4-benzodioxin and 1,3-benzodioxol derivatives, as cyclic analogs of isoxsuprine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformational properties of benzodioxan derivatives with alpha-adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

This guide provides a comprehensive technical overview of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid, a molecule of significant interest in contemporary chemical and pharmaceutical research. We will delve into its fundamental physicochemical properties, established synthetic methodologies, and rigorous characterization techniques. Furthermore, this document will explore the compound's emerging applications, particularly within the realm of drug discovery and development, supported by authoritative references and field-proven insights.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective application in research and development. These parameters dictate its behavior in various chemical and biological systems, influencing factors from reaction kinetics to bioavailability.

Molecular Identity and Quantitative Data

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid is a carboxylic acid derivative featuring a benzodioxan moiety. Its key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄O₄ | [1] |

| Molecular Weight | 222.24 g/mol | [2][1][3] |

| CAS Number | 14939-93-6 | [2] |

| Melting Point | 76-79 °C | [2][4] |

| Boiling Point | 379.7 °C at 760 mmHg | [2] |

| Density | 1.242 g/cm³ | [2][4] |

| XLogP3 | 0.9 - 1.86510 | [3][4] |

The molecular weight of 222.24 g/mol is a critical parameter for stoichiometric calculations in synthesis and for mass spectrometry analysis.[2][1][3] The melting point range of 76-79°C suggests a crystalline solid at room temperature.[2][4] The XLogP3 value, a measure of lipophilicity, indicates moderate solubility in both organic solvents and aqueous media, a desirable characteristic for many biological applications.

Synthesis and Structural Elucidation

The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid can be approached through various synthetic routes. A common and reliable method involves the functionalization of a 1,4-benzodioxan precursor. The subsequent structural confirmation relies on a suite of spectroscopic techniques.

Synthetic Workflow: A Step-by-Step Protocol

A prevalent synthetic strategy commences with a Friedel-Crafts acylation of 1,4-benzodioxan, followed by a reduction and subsequent chain extension. This multi-step process is designed to build the butanoic acid side chain onto the benzodioxan core.

Protocol:

-

Friedel-Crafts Acylation: 1,4-Benzodioxan is reacted with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an appropriate solvent like dichloromethane. This reaction introduces a 4-oxo-4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid intermediate.

-

Clemmensen or Wolff-Kishner Reduction: The keto group of the intermediate is then reduced to a methylene group. The choice between the Clemmensen (using amalgamated zinc and hydrochloric acid) or Wolff-Kishner (using hydrazine and a strong base) reduction depends on the presence of other functional groups sensitive to acidic or basic conditions, respectively.

-

Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired level of purity.

The rationale behind this multi-step synthesis lies in the controlled and regioselective introduction of the butanoic acid side chain at the 6-position of the benzodioxan ring, a common site for functionalization in this class of compounds.

Caption: Synthetic workflow for 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid.

Spectroscopic Characterization

The identity and purity of the synthesized compound are unequivocally confirmed through various spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of each hydrogen atom. Key expected signals include those for the aromatic protons on the benzodioxan ring, the methylene protons of the dioxan ring, and the aliphatic protons of the butanoic acid chain. The integration of these signals confirms the ratio of protons in the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Distinct signals are expected for the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons of the side chain and the dioxan ring.

-

-

Mass Spectrometry (MS):

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the presence of key functional groups. A strong, broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, while a sharp, intense peak around 1700 cm⁻¹ corresponds to the C=O stretch of the carboxyl group.

-

Applications in Drug Discovery and Development

The 1,4-benzodioxan scaffold is a well-established and versatile template in medicinal chemistry, frequently utilized in the design of molecules with diverse biological activities.[5] Compounds incorporating this moiety have been investigated as agonists and antagonists for various receptors, as well as for their potential as antitumor and antibacterial agents.[5]

Rationale for Pharmacological Interest

The structural features of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid make it an attractive candidate for further investigation in several therapeutic areas:

-

Receptor Modulation: The benzodioxan core can interact with various biological targets, and the butanoic acid side chain provides a handle for modifying polarity and introducing further functional groups. This allows for the fine-tuning of binding affinity and selectivity for specific receptors.

-

Bioisosteric Replacement: In drug design, the 1,4-benzodioxan moiety can serve as a bioisostere for other aromatic systems, potentially improving pharmacokinetic or pharmacodynamic properties.

-

Intermediate for Complex Molecules: This compound serves as a valuable building block for the synthesis of more complex pharmaceutical agents.[6] Its carboxylic acid functionality allows for straightforward derivatization to form amides, esters, and other functional groups, enabling the creation of diverse chemical libraries for high-throughput screening.

Potential Therapeutic Areas

While specific biological activities for 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid are not extensively documented in publicly available literature, its structural similarity to known bioactive compounds suggests potential applications in areas such as:

-

Cardiovascular Disease: Many drugs containing the 1,4-benzodioxan structure exhibit activity at adrenergic receptors, which are crucial in regulating blood pressure and heart rate.

-

Central Nervous System (CNS) Disorders: The modulation of serotonergic and nicotinic receptors by benzodioxan-containing compounds points to potential applications in treating depression, anxiety, and neurodegenerative diseases.[5]

-

Oncology: The development of novel anticancer agents often involves the exploration of diverse chemical scaffolds, and the 1,4-benzodioxan core has been incorporated into compounds with antitumor properties.[5]

Conclusion

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid is a compound with well-defined physicochemical properties and accessible synthetic routes. Its structural features, particularly the versatile 1,4-benzodioxan scaffold, make it a molecule of considerable interest for researchers and scientists in the field of drug development. Further investigation into its biological activities is warranted to fully elucidate its therapeutic potential.

References

-

Sunway Pharm Ltd. (n.d.). 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-[[4-[[3-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-2-Methyl-Phenyl]methoxy]-2,5-Bis(Fluoranyl)phenyl]methylamino]-3-Oxidanylidene-Butanoic Acid. Retrieved from [Link]

-

Metabolomics Workbench. (n.d.). 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Retrieved from [Link]

-

National Institutes of Health. (2012). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Butyric Acid. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Butanoic acid. Retrieved from [Link]

-

SciELO. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Retrieved from [Link]

-

Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid. Retrieved from [Link]

-

PubMed. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. Retrieved from [Link]

-

ResearchGate. (2014). Development of Thiophenic Analogues of Benzothiadiazine Dioxides as New Powerful Potentiators of 2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic Acid (AMPA) Receptors. Retrieved from [Link]

-

Frontiers. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]

Sources

- 1. 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid - CAS:14939-93-6 - Sunway Pharm Ltd [3wpharm.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid | C12H14O4 | CID 2775720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Synthesis, Characterization, and Potential Applications

Introduction and Molecular Overview

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid, a derivative of the benzodioxane heterocyclic system, represents a scaffold with known biological significance. The benzodioxane moiety is present in a variety of natural and synthetic compounds that exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antifungal properties.[1][2] The butanoic acid side chain introduces a carboxylic acid functional group, which can modulate the molecule's polarity, solubility, and potential for interaction with biological targets.

The structural formula of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid is presented below:

This guide will focus on providing a detailed, practical framework for the synthesis and characterization of this compound, enabling researchers to reliably produce and verify it for further investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₄ | [3][4] |

| Molecular Weight | 222.24 g/mol | [3][4] |

| IUPAC Name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid | [3] |

| CAS Number | 14939-93-6 | [3][4] |

| Melting Point | 76 °C | [4] |

| Boiling Point | 379.7 °C at 760 mmHg | [4] |

| SMILES | C1COC2=C(O1)C=CC(=C2)CCCC(=O)O | [3] |

Synthesis Pathway and Experimental Protocol

The synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid can be effectively achieved through the reduction of its corresponding ketoacid precursor, 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid. The Clemmensen reduction is a well-established method for the deoxygenation of ketones to their corresponding alkanes under acidic conditions.

Caption: Synthetic route to 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid.

Rationale for Method Selection

The Clemmensen reduction is particularly suitable for aryl-alkyl ketones, making it an excellent choice for the conversion of the keto-substituted benzodioxane to the desired alkyl-substituted product. The strongly acidic conditions are generally well-tolerated by the benzodioxane ring system.

Detailed Experimental Protocol

Materials:

-

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid

-

Zinc amalgam (Zn(Hg))

-

Concentrated Hydrochloric acid (HCl)

-

Toluene

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine

Procedure:

-

Preparation of Zinc Amalgam: In a fume hood, add granular zinc to a solution of mercury(II) chloride in water. Stir for a few minutes, then decant the aqueous solution and wash the resulting zinc amalgam with water.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the zinc amalgam, toluene, and concentrated hydrochloric acid.

-

Addition of Starting Material: Add 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid to the reaction mixture.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be further purified by recrystallization or column chromatography to yield pure 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid.

Characterization and Analytical Methods

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Caption: Analytical workflow for structural and purity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzodioxane ring, the ethylenedioxy protons, and the protons of the butanoic acid side chain. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, confirming the presence of the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the side chain and the dioxin ring.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid carbonyl (around 1700-1725 cm⁻¹).

-

C-H stretching vibrations from the aromatic and aliphatic portions of the molecule.

-

C-O stretching bands associated with the ether linkages of the benzodioxane ring.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of C₁₂H₁₄O₄ (222.24 g/mol ). Fragmentation patterns can provide further structural information.

Potential Biological Activities and Future Directions

While specific biological studies on 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid are not extensively reported in the literature, the benzodioxane scaffold is a well-known pharmacophore. Derivatives of benzodioxane have been investigated for a range of biological activities, including:

-

Antimicrobial and Antifungal Activity: Many benzodioxane-containing compounds have shown promise as antimicrobial and antifungal agents.[1][5][6] The synthesized butanoic acid derivative could be screened against various bacterial and fungal strains to explore this potential.

-

Anti-inflammatory Activity: Some benzodioxane derivatives have exhibited anti-inflammatory properties.[2] The presence of the butanoic acid moiety may influence this activity.

-

FtsZ Inhibition: The benzodioxane-benzamide class of compounds has been identified as inhibitors of the bacterial cell division protein FtsZ, a promising target for new antibiotics.[7] Further modification of the butanoic acid group could lead to the development of novel FtsZ inhibitors.

Future research should focus on the comprehensive biological evaluation of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid. This would involve in vitro screening against a panel of biological targets, followed by in vivo studies for promising candidates. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, would also be a valuable next step in elucidating the key structural features required for biological activity.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid. The provided experimental protocol, based on the reliable Clemmensen reduction, offers a clear path to obtaining this compound of interest. The outlined characterization methods will ensure the structural integrity and purity of the synthesized molecule. Given the known pharmacological importance of the benzodioxane scaffold, this compound represents a valuable starting point for further investigation in the fields of medicinal chemistry and drug discovery.

References

-

Construction and activity evaluation of novel benzodioxane derivatives as dual-target antifungal inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. Arabian Journal of Chemistry. [Link]

-

Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. ResearchGate. [Link]

-

Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. MDPI. [Link]

-

Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. National Institutes of Health. [Link]

-

2,3-Dihydro-1,4-benzodioxin-6-butanoic acid | C12H14O4 | CID 2775720. PubChem. [Link]

-

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid. PubChem. [Link]

-

Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

-

Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

-

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid, 97%, Thermo Scientific. Fisher Scientific. [Link]

-

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid, 95% Purity, C12H14O4, 5 grams. Oakwood Chemical. [Link]

-

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid, 97%. Labware E-shop. [Link]

-

Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. SciELO. [Link]

-

2,5-Bis(Fluoranyl)phenyl]methylamino]-3-Oxidanylidene-Butanoic Acid | C27H25F2NO6 | CID 129010122. PubChem. [Link]

-

Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]

Sources

- 1. Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 3. 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid | C12H14O4 | CID 2775720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Construction and activity evaluation of novel benzodioxane derivatives as dual-target antifungal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

"4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid" physical properties

An In-Depth Technical Guide to the Physicochemical Properties of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

Executive Summary

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid (CAS No: 14939-93-6). Intended for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's characteristics. We present known physical constants, delve into the standardized experimental methodologies required for their accurate determination, and provide an anticipated spectroscopic profile. The benzodioxin moiety is a privileged scaffold in medicinal chemistry, and a thorough grasp of the properties of its derivatives, such as the title compound, is paramount for the rational design of novel therapeutics and other advanced materials.[1] This guide emphasizes not only the "what" but also the "how" and "why" of property determination, ensuring a robust and applicable understanding for laboratory practice.

Compound Identification and Structure

A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation. The following section details the nomenclature and key identifiers for 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid.

1.1. Chemical Structure

The molecule consists of a butyric acid chain attached to the 6-position of a 2,3-dihydro-1,4-benzodioxin core. This structure combines a flexible aliphatic carboxylic acid, which governs its acidic properties and potential for salt formation, with a rigid, electron-rich aromatic system.

1.2. Nomenclature and Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid | [2][3] |

| CAS Number | 14939-93-6 | [2][3][4] |

| Molecular Formula | C₁₂H₁₄O₄ | [2][3][4] |

| Molecular Weight | 222.24 g/mol | [2][3][5] |

| Synonyms | 4-(3,4-Ethylenedioxyphenyl)butyric acid, 1,4-Benzodioxan-6-butyric acid | [2][4] |

| InChIKey | ZFCRXHHGVUYVTG-UHFFFAOYSA-N | [2][3] |

Core Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in both chemical and biological systems. These properties are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in drug development, as well as for designing appropriate formulation and synthesis strategies.

2.1. Summary of Physical Data

The following table summarizes the key physical property data available from chemical suppliers and databases.

| Property | Value | Notes | Source(s) |

| Melting Point | 76 °C to 79 °C | A range is reported, which can be influenced by purity and the solvent used for crystallization (e.g., Diethyl ether).[4] | [2][4] |

| Boiling Point | 379.7 °C | At standard atmospheric pressure (760 mmHg).[2] | [2] |

| 183-185 °C | Under reduced pressure (0.1 Torr).[4] | [4] | |

| Density | 1.242 g/cm³ | [2][4] | |

| Flash Point | 147.4 °C | [2][4] | |

| Vapor Pressure | 1.93 x 10⁻⁶ mmHg | At 25 °C. | [4] |

| Refractive Index | 1.555 | [4] | |

| pKa | Not Experimentally Determined | As a carboxylic acid, an estimated pKa would be in the range of 4-5. Experimental determination is crucial. | |

| Aqueous Solubility | Not Quantitatively Reported | Low aqueous solubility is expected due to the significant hydrophobic aromatic scaffold. Experimental verification is required. |

Standardized Methodologies for Property Determination

For drug discovery and development, relying solely on catalog data is insufficient. Rigorous, in-house determination of key properties is a self-validating necessity. This section provides the principles and step-by-step protocols for measuring the most critical physical properties.

3.1. Determination of Melting Point

Expertise & Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline substance, while impurities lead to a depressed and broadened melting range.[6] The capillary method using a digital apparatus like a Mel-Temp is the standard for its accuracy and small sample requirement. A two-stage heating process (a rapid scan to find the approximate range, followed by a slow, careful measurement) ensures both efficiency and precision.[6][7]

Experimental Protocol: Capillary Method

-

Sample Preparation: Place a small amount of dry, crystalline 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid onto a clean, dry watch glass. Thoroughly crush the sample into a fine powder using a spatula.[8]

-

Capillary Loading: Jab the open end of a glass capillary tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. Repeat until a packed column of 2-3 mm in height is achieved.[7]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

-

Rapid Determination (Approximate Range): Heat the sample at a rate of 5-10 °C per minute to quickly determine the approximate melting temperature.[6] Record this temperature and allow the apparatus to cool by at least 20 °C.

-

Accurate Determination: Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point found in the previous step.[6]

-

Slow Heating: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[6]

-

Data Recording: Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the last crystal melts completely.[7] The melting point is reported as the T₁-T₂ range.

Caption: Workflow for Melting Point Determination.

3.2. Determination of Aqueous Solubility (Thermodynamic)

Expertise & Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. Low solubility can severely hamper absorption and lead to unreliable results in biological assays.[9] While kinetic solubility is useful for high-throughput screening, thermodynamic (or equilibrium) solubility is the "gold standard" for lead optimization as it represents the true saturation point of the compound.[10] The shake-flask method, which involves agitating an excess of the solid compound in a buffer until equilibrium is reached, is the most reliable method for this determination.[11][12] Performing the measurement at multiple pH values (e.g., 1.2, 4.5, 6.8) is essential as the solubility of an ionizable compound like a carboxylic acid is pH-dependent.[11]

Experimental Protocol: Shake-Flask Method

-

Buffer Preparation: Prepare aqueous buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8).[11]

-

Sample Addition: Add an excess amount of solid 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid to a known volume of each buffer in separate vials. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (typically 37 °C for physiological relevance) for 24-72 hours.[10][11] This extended time ensures that equilibrium between the solid and dissolved states is reached.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully separate the supernatant from the solid by centrifugation or filtration through a 0.45 µm filter.[11]

-

Sample Dilution: Immediately dilute the clear supernatant with a suitable solvent to prevent precipitation before analysis.[11]

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC/MS.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility at that specific pH and temperature.

Caption: Workflow for Thermodynamic Solubility Determination.

3.3. Determination of Acid Dissociation Constant (pKa)

Expertise & Rationale: The pKa is the pH at which a compound is 50% ionized and 50% neutral. For a carboxylic acid, this value dictates its charge state across the physiological pH range, profoundly impacting its solubility, membrane permeability, and receptor binding. Potentiometric titration is a highly precise and standard method for pKa determination.[13] It involves monitoring the pH of a solution of the compound as a titrant (a strong base for an acidic analyte) is added incrementally. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve.[14]

Experimental Protocol: Potentiometric Titration

-

Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate readings.[14]

-

Sample Preparation: Accurately weigh and dissolve a known amount of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid in a suitable solvent (e.g., water with a minimal amount of co-solvent if necessary) to create a solution of known concentration (e.g., 1-10 mM).[14] To maintain constant ionic strength, a background electrolyte like KCl is often added.[14]

-

Initial Acidification: For a weak acid, the solution can be made acidic (e.g., pH 2) with a small amount of strong acid (e.g., 0.1 M HCl) to ensure the compound is fully protonated at the start.[14]

-

Titration: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and begin adding a standardized strong base titrant (e.g., 0.1 M NaOH) in small, precise increments using an auto-burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point (e.g., to pH 12).[14]

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is the point of maximum slope (inflection point).

-

pKa Determination: The pKa is the pH value at the point where exactly half of the volume of titrant required to reach the equivalence point has been added.[14]

Caption: Workflow for pKa Determination via Potentiometric Titration.

Anticipated Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and quality control. While specific spectra for this compound are not publicly available, its structure allows for a reliable prediction of its key spectral features based on well-established principles.[15]

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad and strong absorption is expected from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.[15]

-

C=O Stretch: A strong, sharp absorption should appear around 1700-1725 cm⁻¹ for the carbonyl of the carboxylic acid dimer.[15]

-

C-O Stretch: Absorptions for the aryl ether and carboxylic acid C-O bonds will be present in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium-intensity peaks will appear in the 1450-1600 cm⁻¹ region.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

-COOH: A highly deshielded, broad singlet is expected far downfield, typically between 10-12 ppm.[15]

-

Aromatic Protons: Signals for the three protons on the benzodioxin ring will appear in the aromatic region (approx. 6.7-7.0 ppm), with splitting patterns determined by their coupling.

-

-OCH₂CH₂O-: The four protons of the ethylenedioxy group will likely appear as a singlet or a narrow multiplet around 4.2-4.3 ppm.

-

Aliphatic Chain (-CH₂CH₂CH₂-): Three distinct multiplets will be observed in the upfield region (approx. 1.8-2.8 ppm) corresponding to the three methylene groups of the butanoic acid chain.

-

-

¹³C NMR:

-

C=O: The carbonyl carbon signal will be significantly downfield, expected around 175-180 ppm.[15]

-

Aromatic Carbons: Signals for the six aromatic carbons will appear between 115-150 ppm.

-

-OCH₂CH₂O-: The two equivalent carbons of the ethylenedioxy group will be found around 64 ppm.

-

Aliphatic Carbons: The three methylene carbons of the butanoic acid chain will appear in the upfield region, typically between 20-40 ppm.

-

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 222.

-

Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[15] Cleavage along the aliphatic chain (alpha, beta cleavage) is also expected.

-

References

-

S. K. Küster, et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Omega. Available at: [Link]

-

Scribd. (n.d.). Determination of Melting Point of An Organic Compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid. Retrieved from [Link]

-

D. A. van der Zwan, et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Exp 1 - Melting Points. Retrieved from [Link]

-

University of Technology, Iraq. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

-

Y. C. Liu, et al. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC - NIH. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid. Retrieved from [Link]

-

SciELO. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. Retrieved from [Link]

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid | C12H14O4 | CID 2775720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid - CAS:14939-93-6 - Sunway Pharm Ltd [3wpharm.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 11. who.int [who.int]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the DMSO Solubility of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid for Research Applications

Abstract

Introduction: The Significance of Solubility in Preclinical Research

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its exceptional ability to dissolve a wide array of both polar and nonpolar organic compounds, making it the solvent of choice for preparing high-concentration stock solutions in drug discovery pipelines[5][6][7]. Understanding the solubility of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid in DMSO is, therefore, a foundational step for any researcher intending to investigate its biological potential.

This guide is structured to provide both the theoretical underpinnings and the practical, validated protocols necessary for researchers to confidently work with this compound.

Physicochemical Profile of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

A thorough understanding of a compound's physicochemical properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₄ | [8][9][10] |

| Molecular Weight | 222.24 g/mol | [8][9][10] |

| IUPAC Name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid | [10] |

| Melting Point | 76-79 °C | [8][11] |

| Boiling Point | 379.7 °C at 760 mmHg | [8] |

| Density | 1.242 g/cm³ | [8] |

| Appearance | Solid (at standard conditions) | Inferred from melting point |

| XLogP3 | 0.9 | [10] |

The structure of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid incorporates both hydrophobic (the benzodioxin ring system and the alkyl chain) and hydrophilic (the carboxylic acid group) moieties. The carboxylic acid group is a key feature, capable of acting as a hydrogen bond donor, which generally contributes to solubility in polar solvents. The XLogP3 value of 0.9 suggests a relatively balanced lipophilicity.

Solubility in DMSO: A Theoretical and Practical Perspective

DMSO's efficacy as a solvent stems from its highly polar nature and its ability to act as a strong hydrogen bond acceptor. For 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid, the primary interaction facilitating dissolution in DMSO is the formation of hydrogen bonds between the carboxylic acid proton of the solute and the sulfoxide oxygen of DMSO.

While a precise numerical value for its solubility in DMSO is not documented, based on its structure—a moderately sized organic molecule with a carboxylic acid group—it is reasonable to hypothesize that it will exhibit good solubility in DMSO. However, this must be experimentally verified.

Experimental Determination of Solubility in DMSO

The following protocols are designed as self-validating systems to ensure accuracy and reproducibility in determining the solubility of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid.

Materials and Equipment

-

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid (purity ≥95%)

-

Anhydrous DMSO

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

2 mL microcentrifuge tubes

-

Vortex mixer

-

Water bath sonicator

-

Centrifuge

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol details the preparation of a standard 100 mM stock solution, a common starting point for solubility screening and biological assays.[5][12]

Causality Behind Experimental Choices:

-

Anhydrous DMSO: DMSO is highly hygroscopic. Water contamination can significantly alter the solubility of a compound.[5] Using anhydrous DMSO and minimizing its exposure to the atmosphere is critical for accurate results.

-

Vortexing and Sonication: These steps provide the necessary energy to overcome the crystal lattice energy of the solid compound and facilitate its interaction with the solvent molecules.[13]

-

Gentle Warming: For compounds that are slow to dissolve, gentle warming (e.g., to 37°C) can increase the kinetic energy of the system and enhance solubility. However, this must be done cautiously, as excessive heat can cause degradation.[6]

Step-by-Step Methodology:

-

Calculate Required Mass:

-

Molecular Weight (MW) = 222.24 g/mol

-

Desired Concentration = 100 mM = 0.1 mol/L

-

Desired Volume = 1 mL = 0.001 L

-

Mass = 0.1 mol/L * 0.001 L * 222.24 g/mol = 0.022224 g = 22.22 mg

-

-

Weigh Compound: Accurately weigh approximately 22.22 mg of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid into a sterile 2 mL microcentrifuge tube.

-

Add DMSO: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube.

-

Dissolution:

-

Tightly cap the tube and vortex vigorously for 1-2 minutes.

-

Visually inspect the solution against a light source. If any solid particles remain, sonicate the tube in a water bath for 5-10 minutes.

-

If necessary, warm the solution in a 37°C water bath for up to 15 minutes, with intermittent vortexing.

-

-

Observation: If the compound fully dissolves, its solubility is at least 100 mM.

Protocol 2: Determination of Maximum Solubility

This method is employed when a compound's solubility limit needs to be quantified.[6]

Step-by-Step Methodology:

-

Prepare a Supersaturated Solution:

-

Weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.

-

Add a small, precise volume of DMSO (e.g., 100 µL).

-

Vortex vigorously for 2-3 minutes.

-

If the compound dissolves completely, add small, pre-weighed increments of the compound (e.g., 2-5 mg), vortexing after each addition, until a solid precipitate persists.[6]

-

-

Equilibration:

-

Incubate the supersaturated solution at room temperature for at least 24 hours to ensure equilibrium is reached.[6] This step is crucial as it differentiates thermodynamic solubility from the kinetically-driven dissolution achieved in Protocol 1.

-

-

Separation of Undissolved Solid:

-

Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved solid.[6]

-

-

Quantification of Solute:

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) in which the compound is highly soluble.

-

Determine the concentration of the compound in the diluted sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.

-

Back-calculate the original concentration in the DMSO supernatant to determine the maximum solubility.

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of a compound in DMSO.

Best Practices for Solution Handling and Storage

The integrity of your experimental results relies heavily on the proper handling and storage of your DMSO stock solutions.

-

Storage: Once prepared, stock solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C in tightly sealed containers to minimize degradation and water absorption.[5][6]

-

Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can lead to compound precipitation or degradation.

-

Precipitation Upon Dilution: Be aware that compounds highly soluble in DMSO may precipitate when diluted into aqueous buffers for biological assays. It is crucial to visually inspect the final assay medium for any signs of precipitation.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14]

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[14][15] Avoid contact with skin and eyes.

-

First Aid:

Diagram 2: Factors Influencing DMSO Solubility

Caption: Key factors influencing the solubility of the target compound in DMSO.

Conclusion

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid is a compound of interest for researchers, particularly in the field of medicinal chemistry. While its exact solubility in DMSO is not pre-documented, this guide has established a robust framework for its determination. By understanding the compound's physicochemical properties and meticulously applying the validated experimental protocols provided, scientists can ensure the preparation of accurate and stable stock solutions. Adherence to these methodologies is paramount for generating reliable, reproducible data in downstream biological and screening applications, ultimately facilitating the successful evaluation of this and other novel chemical entities.

References

- BenchChem. (n.d.). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.

- BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

- Kireeva, N., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. National Institutes of Health.

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Alfa Chemistry. (n.d.). CAS 14939-93-6 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid.

- PubChem. (n.d.). 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid.

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.

- Sigma-Aldrich. (2024). Safety Data Sheet - Benzoic acid.

- ChemicalBook. (n.d.). 14939-93-6(4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)BUTANOIC ACID) Product Description.

- Sunway Pharm Ltd. (n.d.). 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid.

- Fisher Scientific. (2024). Safety Data Sheet - 1,4-Benzodioxan-2-carboxylic acid.

- AK Scientific, Inc. (n.d.). Safety Data Sheet - 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid.

- BioCrick. (n.d.). 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid, 95% Purity.

- ECHEMI. (n.d.). 14939-93-6, 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid Formula.

- Synerzine. (n.d.). Safety Data Sheet - Butanoic acid (Natural).

- PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid.

- Khan, I., et al. (2017). Synthetic N-(Alkyl/Aralkyl)-N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-4-Methylbenzenesulfonamides as Acetyl cholinesterase Inhibitors. Juniper Publishers.

- Wikipedia. (n.d.). Butyric acid.

- Khan, I., et al. (2017). Synthetic N-(Alkyl/Aralkyl)-N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-4-Methylbenzenesulfonamides as Acetyl cholinesterase Inhibitors. IDEAS/RePEc.

- Khan, I., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. SciELO.

- Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed.

- Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate.

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Synthetic N-(Alkyl/Aralkyl)-N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-4-Methylbenzenesulfonamides as Acetyl cholinesterase Inhibitors [ideas.repec.org]

- 3. scielo.br [scielo.br]

- 4. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid - CAS:14939-93-6 - Sunway Pharm Ltd [3wpharm.com]

- 10. 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid | C12H14O4 | CID 2775720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. fishersci.ie [fishersci.ie]

- 15. aksci.com [aksci.com]

- 16. synerzine.com [synerzine.com]

"4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid" safety and handling

An In-Depth Technical Guide to the Safe Handling of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic Acid

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid (CAS No. 14939-93-6). It is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The guidance herein is synthesized from available data on the compound and its structural analogs, promoting a culture of safety and scientific integrity.

Compound Identification and Physicochemical Properties

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid belongs to the benzodioxane class of compounds, which are recognized as versatile scaffolds in medicinal chemistry.[1] The butanoic acid side chain imparts acidic properties, influencing its reactivity and solubility. Understanding these fundamental properties is the first step in a thorough risk assessment.

Caption: Chemical structure of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 14939-93-6 | [2][3][4] |

| Molecular Formula | C₁₂H₁₄O₄ | [2][3][5] |

| Molecular Weight | 222.24 g/mol | [2][3][5] |

| Melting Point | 76-79 °C | [4][5] |

| Boiling Point | 183-185 °C at 0.1 Torr | [4] |

| Density | 1.242 g/cm³ | [4][5] |

| Synonyms | 4-(3,4-Ethylenedioxyphenyl)butyric acid; 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid |[2][3][5] |

Hazard Identification and Risk Assessment

A related compound, 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid (which contains an additional ketone group), is classified with specific hazards.[6] Another analog, 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid , also has a documented hazard profile.[7] One supplier of the target compound assigns the general irritant classification "Xi".[5]

Table 2: GHS Hazard Comparison of Related Benzodioxane Analogs

| Hazard Statement | Hazard Class | Analog 1: 4-oxo-derivative[6] | Analog 2: 6-carboxylic acid[7] | Recommended Precautionary Assumption |

|---|---|---|---|---|

| H315 | Causes skin irritation | Yes (Warning) | Yes (Category 2) | Assume Skin Irritant |

| H319 | Causes serious eye irritation | Yes (Warning) | Yes (Category 2) | Assume Serious Eye Irritant |

| H335 | May cause respiratory irritation | Yes (Warning) | Yes (Category 3) | Assume Respiratory Irritant |

Caption: A proactive risk assessment workflow for handling the target compound.

Safe Handling and Engineering Controls

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is required for safe handling.

Engineering Controls

The primary engineering control is to minimize inhalation exposure.

-

Fume Hood: All weighing and manipulation of the solid compound, as well as any reactions involving it, should be performed inside a certified chemical fume hood.[8] This is critical to prevent the inhalation of fine dust particles which may cause respiratory irritation.[9]

-

Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.[10]

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all experimental work involving this compound.

-

Access Control: Limit access to storage and handling areas to trained and authorized personnel only.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[9][11] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[8][12]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale and Source(s) |

|---|---|---|

| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against dust particles and splashes causing serious eye irritation.[7][8] |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact and irritation. Gloves must be inspected before use and disposed of properly after handling. |

| Skin/Body Protection | Standard laboratory coat. | Protects against incidental skin contact. Contaminated clothing should be removed and laundered before reuse.[9] |

| Respiratory Protection | Not typically required if work is conducted within a fume hood. If dust generation is unavoidable outside a hood, a NIOSH-approved respirator is necessary. | Protects against inhalation of irritant dust.[9] |

Storage and Stability

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][10] Keep away from direct sunlight and sources of ignition.[10]

-

Incompatible Materials: Based on the functional groups present (carboxylic acid and ether linkages), avoid storage with:

-

Labeling: Ensure all containers are clearly and accurately labeled with the full chemical name and associated hazards.[10]

Emergency Procedures and First Aid

Spill Response

-

Small Spills:

-

Large Spills:

-

Evacuate the area immediately.

-

Alert the institutional safety office or emergency response team.

-

Prevent entry into the area. Do not attempt to clean up a large spill without proper training and equipment.

-

Fire Response

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazards: Thermal decomposition may produce hazardous combustion gases such as carbon monoxide and carbon dioxide.[7]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

First Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Caption: Decision tree for first aid response to personal exposure.

Disposal Considerations

Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.

-

Waste Generation: Minimize waste generation wherever possible.

-

Disposal Method: Dispose of surplus and non-recyclable material through a licensed disposal company. Do not dispose of it with household garbage or allow it to enter sewer systems.[12]

-

Contaminated Packaging: Dispose of contaminated packaging as unused product.

Context in Research and Development

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed as agonists or antagonists for various biological targets, including adrenergic and serotoninergic receptors.[1] Related structures serve as key intermediates in the synthesis of pharmaceuticals, such as anti-inflammatory and analgesic agents.[13] The presence of the butanoic acid moiety can also be significant, as butanoic acid itself is a key energy substrate for colon cells.[14] Therefore, 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid is a compound of significant interest for professionals in drug discovery and development, making a thorough understanding of its safe handling paramount.

References

- Aldrich 156906 - SAFETY D

- SAFETY DATA SHEETS.

- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid.

- Safety D

- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid, 90%. Labchem.

- SAFETY DATA SHEET - Benzoic acid. (2024). Sigma-Aldrich.

- 14939-93-6(4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)BUTANOIC ACID) Product Description. ChemicalBook.

- Butanoic Acid - SAFETY DATA SHEET. (2018). Breckland Scientific Supplies Ltd.

- Safety D

- SAFETY DATA SHEET - n-Butyric acid. (2023). Fisher Scientific.

- 4-[[4-[[3-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-2-Methyl-Phenyl]methoxy]-2,5-Bis(Fluoranyl)phenyl]methylamino]-3-Oxidanylidene-Butanoic Acid.

- CAS 14939-93-6 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid. Alfa Chemistry.

- Safety Data Sheet - Butyric Acid. (2014). Fisher Scientific.

- SAFETY DATA SHEET - 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid. (2025). Fisher Scientific.

- 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid.

- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid, 97%, Thermo Scientific. Fisher Scientific.

- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid. Sunway Pharm Ltd.

- 3-(2,3-dihydro-1,4-benzodioxin-6-yl)

- Safety Data Sheet: Butyric acid. (2021). Chemos GmbH & Co. KG.

- Safety D

- Safety D

- 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid. Chem-Impex.

- 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid Formula. ECHEMI.

- 2,3-Dihydro-1,4-benzodioxin-6-ylacetic acid. Chem-Impex.

- Cheng, J., et al. (2012). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon.

- Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry.

- 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propanoic acid. Santa Cruz Biotechnology.

Sources

- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydro-1,4-benzodioxin-6-butanoic acid | C12H14O4 | CID 2775720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid - CAS:14939-93-6 - Sunway Pharm Ltd [3wpharm.com]

- 4. echemi.com [echemi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid | C12H12O5 | CID 2758835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.ca [fishersci.ca]

- 8. aksci.com [aksci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 11. chemos.de [chemos.de]

- 12. fishersci.com [fishersci.com]

- 13. chemimpex.com [chemimpex.com]

- 14. Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Synthesis, Potential Biological Activity, and Future Perspectives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid, a molecule of interest within the broader class of benzodioxane derivatives. While specific research on this compound is limited, this document synthesizes available information on its chemical properties, plausible synthetic routes, and potential biological activities inferred from related structures. The benzodioxane moiety is a recognized pharmacophore, and its derivatives have shown promise in various therapeutic areas, including as α-adrenergic receptor antagonists and enzyme inhibitors. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

Introduction

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have been investigated for a wide range of pharmacological activities, including antihypertensive, antipsychotic, and anticancer effects. The compound 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid (Figure 1) incorporates this key heterocyclic motif linked to a butanoic acid side chain. The presence of the carboxylic acid group suggests potential interactions with various biological targets and offers a handle for further chemical modifications. This guide will delve into the known characteristics of this molecule and extrapolate its potential based on the well-documented activities of structurally similar compounds.

Figure 1: Chemical Structure of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

Table 1: Chemical and Physical Properties [1][2][3]

| Property | Value |

| IUPAC Name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid |

| Molecular Formula | C₁₂H₁₄O₄ |

| Molecular Weight | 222.24 g/mol |

| CAS Number | 14939-93-6 |

| Appearance | Solid (predicted) |

| Melting Point | 76 °C |

| Boiling Point | 379.7 °C at 760 mmHg |

| Density | 1.242 g/cm³ |

Synthesis and Characterization